molecular formula C16H18N4O2 B2577880 (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-73-3

(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2577880
CAS No.: 2034332-73-3
M. Wt: 298.346
InChI Key: ZCCHEPBTPDIYPG-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a sophisticated small molecule building block designed for medicinal chemistry and neuroscience research. This compound features a piperidine core structure substituted with a pyrimidine ether and acylated with a 2-methylpyridine group, a structural motif found in potent and selective ligands for central nervous system targets . Compounds within this chemical class have demonstrated significant research value as biased agonists for serotonin receptors, specifically showing functional selectivity at 5-HT1A receptors, which is a key target for investigating novel therapeutic approaches for depression and Parkinson's disease . The mechanism of action for related compounds involves preferential activation of specific signaling pathways, such as ERK1/2 phosphorylation, over others like β-arrestin recruitment, which may lead to a more refined physiological response and reduced side effects in preclinical models . This molecule is an integral intermediate for researchers synthesizing and characterizing novel compounds aimed at studying neurological pathways and receptor-specific phenomena. It is supplied exclusively for laboratory research applications. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-methylpyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-14(5-2-7-18-12)16(21)20-9-3-4-13(10-20)22-15-6-8-17-11-19-15/h2,5-8,11,13H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCHEPBTPDIYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include:

    Pyridine derivatives: Starting materials for the pyridine ring.

    Pyrimidine derivatives: Starting materials for the pyrimidine ring.

    Piperidine derivatives: Starting materials for the piperidine ring.

    Coupling agents: Such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share structural homology with (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone, differing primarily in substituents on the pyridine, pyrimidine, or piperidine moieties:

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Differences Target/Activity Reference
This compound Reference compound Hypothesized GLUT4 modulation based on analogs
(4,4-Difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)(2-(2H-1,2,3-triazol-2-yl)phenyl)methanone Quinoline replaces pyrimidine; triazole-phenyl substituent PET imaging ligands for neuronal receptors
(5-Bromo-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Bromopyridine and pyrazolopyrimidine substituents Kinase inhibition (implied by sulfonyl and pyrazolo groups)
N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide Acylamide backbone; fluorophenyl and methoxyphenyl groups GLUT4 inhibition in multiple myeloma cells

Functional Insights from Analogues

  • GLUT4 Modulation : Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide (Table 1) bind to GLUT4 in cancer cells, analogous to ritonavir’s effect on glucose metabolism. This suggests that the target compound’s pyrimidine-piperidine scaffold may similarly interact with metabolic transporters .
  • Kinase and Receptor Targeting: Derivatives with sulfonyl groups (e.g., 5-Bromo-pyridin-3-yl...methanone in ) are linked to kinase inhibition, highlighting the role of electron-withdrawing substituents in enhancing target selectivity.
  • Imaging Applications: Piperidinyl-methanones with fluorinated or triazole groups (e.g., compound 14 in ) are used in positron emission tomography (PET), indicating the scaffold’s versatility in diagnostic applications.

Biological Activity

The compound (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources to highlight its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3} with a molecular weight of approximately 341.41 g/mol. Its structural components include pyridine and piperidine moieties, which are known for their biological relevance.

PropertyValue
Molecular FormulaC19H23N3O3C_{19}H_{23}N_{3}O_{3}
Molecular Weight341.41 g/mol
Purity≥ 95%

Antifibrotic Properties

Recent studies have indicated that derivatives related to this compound exhibit significant antifibrotic activity. For instance, compounds structurally similar to this compound have shown the ability to inhibit collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis development. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be in the range of 45.69 μM to 45.81 μM, indicating moderate potency against fibrosis-related pathways .

The mechanism by which these compounds exert their antifibrotic effects includes:

  • Inhibition of collagen type I alpha 1 (COL1A1) protein expression.
  • Reduction of hydroxyproline content in cell culture media, a marker for collagen synthesis.
    These findings suggest that the compound may modulate signaling pathways involved in fibrogenesis, potentially offering a therapeutic avenue for conditions characterized by excessive collagen deposition .

Case Studies and Research Findings

Several research studies have focused on the biological activities related to similar pyridine and piperidine derivatives:

  • Study on Collagen Synthesis Inhibition :
    • Objective : To evaluate the antifibrotic activity of various pyridine derivatives.
    • Findings : Compounds with specific substitutions on the pyridine ring demonstrated enhanced inhibition of collagen synthesis compared to those without such modifications .
  • Signal Transduction Assays :
    • Objective : Assess the impact on cellular signaling pathways.
    • Findings : The tested derivatives influenced ERK1/2 phosphorylation and Ca²⁺ mobilization, indicating potential roles in modulating cellular responses associated with fibrosis and inflammation .

Q & A

Basic: What are the key synthetic challenges in the multi-step preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves three critical steps:

Formation of the pyrimidin-4-yloxy-piperidine intermediate via nucleophilic substitution between 3-hydroxypiperidine and 4-chloropyrimidine. Optimize solvent polarity (e.g., DMF or THF) and base selection (e.g., K₂CO₃) to enhance regioselectivity .

Coupling with 2-methylpyridine-3-carboxylic acid using EDC/HOBt or other carboxyl-activating agents. Catalytic amounts of DMAP can accelerate amide bond formation while minimizing racemization .

Purification challenges due to polar byproducts. Use gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) or recrystallization from ethanol/water mixtures .

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